molecular formula C12H14FNO2 B2746796 Ethyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 2248273-98-3

Ethyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B2746796
CAS No.: 2248273-98-3
M. Wt: 223.247
InChI Key: FINBBKQQTPWWPW-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 5th position and an ethyl ester group at the 8th position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Esterification: The carboxylate group is introduced through esterification with ethyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Fluorination: Using large quantities of fluorinating agents in controlled environments.

    Catalytic Esterification: Employing industrial catalysts to facilitate the esterification process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

Ethyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate: Similar structure with a chlorine atom instead of fluorine.

    Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate: Contains a bromine atom at the 5th position.

    Ethyl 5-iodo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate: Features an iodine atom at the 5th position.

Uniqueness

Ethyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its halogenated analogs.

Properties

IUPAC Name

ethyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-16-12(15)9-3-4-11(13)8-5-6-14-7-10(8)9/h3-4,14H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINBBKQQTPWWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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